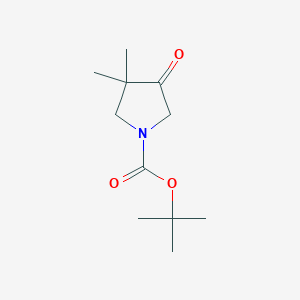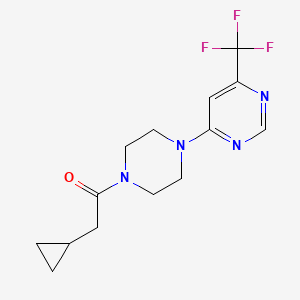
2-Cyclopropyl-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C14H17F3N4O and its molecular weight is 314.312. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
N-Dealkylation of Arylpiperazine Derivatives
Arylpiperazine derivatives are clinically significant, particularly in treating depression, psychosis, or anxiety. Their metabolism involves CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites interact with various neurotransmitter receptors, highlighting the complex disposition and pharmacological implications of arylpiperazine derivatives, including those structurally related to the specified compound (Caccia, 2007).
Dipeptidyl Peptidase IV Inhibitors
Compounds containing pyrimidine, such as the mentioned chemical, are explored for their therapeutic potential, including as dipeptidyl peptidase IV (DPP IV) inhibitors. DPP IV inhibitors are significant in managing type 2 diabetes mellitus, suggesting a potential application area for pyrimidine-containing compounds in therapeutic interventions for diabetes (Mendieta, Tarragó, & Giralt, 2011).
Anti-mycobacterial Activity of Piperazine Analogues
Piperazine, as a core structure, has been highlighted for its medicinal importance, including in compounds with anti-mycobacterial properties. This indicates the potential use of piperazine-containing compounds, such as the one , in developing treatments against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains (Girase et al., 2020).
Piperazine Derivatives for Therapeutic Use
The versatility of piperazine derivatives spans across various therapeutic areas, including antipsychotic, antidepressant, anticancer, and anti-inflammatory applications. This underscores the chemical's potential in a wide range of pharmaceutical developments (Rathi, Syed, Shin, & Patel, 2016).
Macozinone for Tuberculosis Treatment
The development of macozinone, a piperazine-benzothiazinone, for treating tuberculosis showcases the significant impact of piperazine derivatives in addressing global health challenges, such as TB. This highlights the potential application of similar compounds in developing more efficient drug regimens for TB treatment (Makarov & Mikušová, 2020).
Eigenschaften
IUPAC Name |
2-cyclopropyl-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4O/c15-14(16,17)11-8-12(19-9-18-11)20-3-5-21(6-4-20)13(22)7-10-1-2-10/h8-10H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLADFVLXQQYUHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2904917.png)
![2-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2904918.png)


![2-[(2-Methylpropan-2-yl)oxy]pyridine-3-sulfonyl fluoride](/img/structure/B2904923.png)
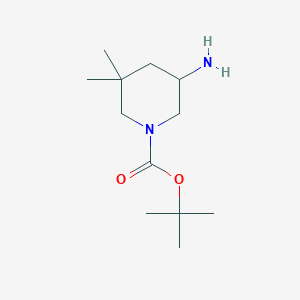

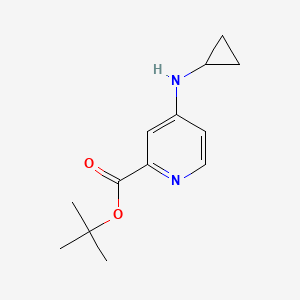
![N-benzyl-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2904932.png)
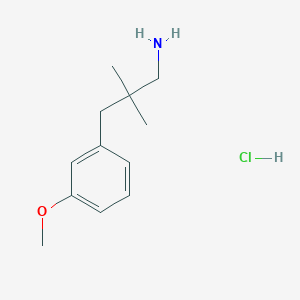
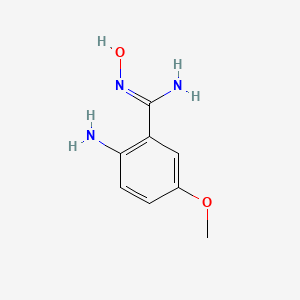
![3-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2904935.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3,4-dihydro-2H-chromene-2-carboxamide](/img/structure/B2904939.png)
